molecular formula C22H15BrN4O3S B11202225 Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B11202225
M. Wt: 495.3 g/mol
InChI Key: BOLCHLDLXDHHNL-UHFFFAOYSA-N
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Description

1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with a 3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl group and a 4-methylphenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Formation of the thieno[3,2-d]pyrimidine core: This involves the cyclization of a thiophene derivative with a suitable amine and a carbonyl source, such as formic acid or triethyl orthoformate.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole derivative with the thieno[3,2-d]pyrimidine core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the specific functional groups present and the reagents used.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact mechanism of action depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.

    1,2,4-Oxadiazole derivatives: These compounds have the same 1,2,4-oxadiazole ring but may differ in the other parts of the molecule.

Uniqueness

The uniqueness of 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups and structural features, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H15BrN4O3S

Molecular Weight

495.3 g/mol

IUPAC Name

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15BrN4O3S/c1-13-5-7-16(8-6-13)27-21(28)19-17(9-10-31-19)26(22(27)29)12-18-24-20(25-30-18)14-3-2-4-15(23)11-14/h2-11H,12H2,1H3

InChI Key

BOLCHLDLXDHHNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br

Origin of Product

United States

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